N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives
Scientific Research Applications
Mechanism of Action
Mode of Action
Thiazole derivatives have been reported to possess a broad range of bioactivity . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.
Result of Action
Some thiazole derivatives have been reported to possess differential toxicity towards targeted tumor cell lines , suggesting potential antitumor activity.
Preparation Methods
The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide typically involves the arylation of acrolein followed by diazotization and diazocoupling with 2-naphthol . The reaction conditions often include the use of solvents such as ethanol and water mixtures, and the process may require specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:
Comparison with Similar Compounds
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide can be compared with other thiazole derivatives such as:
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide: This compound is used in proteomics research and has a similar thiazole ring structure.
2-[(5-benzyl-1,3-thiazol-2-yl)imino]-1,3-thiazolidin-4-one: Known for its antibacterial and antitumor activities, this compound shares structural similarities with this compound.
N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides: These compounds have been studied for their antitumor properties and are structurally related to the compound .
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)16(20)19-17-18-10-14(22-17)9-13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQPYTLTCUFASR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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